![molecular formula C18H14N2O B6292624 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee) CAS No. 2058236-53-4](/img/structure/B6292624.png)
1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)
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Description
1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular weight of 274.3 and a molecular formula of C18H14N2O .
Molecular Structure Analysis
The molecular structure of 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline consists of a benzene ring fused to a pyridine ring, similar to other isoquinoline compounds .Physical And Chemical Properties Analysis
1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline has a molecular weight of 274.3 and a molecular formula of C18H14N2O . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including those with oxazoline rings, have been recognized for their diverse biological potentials. These compounds exhibit significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. Such a broad spectrum of activity highlights the potential of isoquinoline derivatives, including 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Role in Asymmetric Catalysis
Oxazoline-containing ligands, closely related to the oxazoline moiety in 1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, play a significant role in asymmetric catalysis. These compounds are used in a wide range of metal-catalyzed transformations, demonstrating the versatility of oxazoline derivatives in facilitating enantioselective syntheses. The strategic use of oxazoline rings in ligand design underscores the importance of such structures in developing catalysts for asymmetric synthesis, pointing towards potential applications in creating stereoselective processes (Hargaden & Guiry, 2009).
Antimicrobial and Antitumor Activities
Isoquinoline derivatives are extensively studied for their antimicrobial and antitumor activities. For example, natural isoquinoline alkaloids and their N-oxides isolated from different plant species have shown confirmed antimicrobial, antibacterial, antitumor, and other activities. This highlights the therapeutic potential of isoquinoline derivatives, including the specific compound , in treating infectious diseases and cancer. The research emphasizes the role of isoquinoline N-oxides alkaloids as an important source of leads for drug discovery (Dembitsky et al., 2015).
properties
IUPAC Name |
(4S)-2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMVAWVJSQQHRM-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole |
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